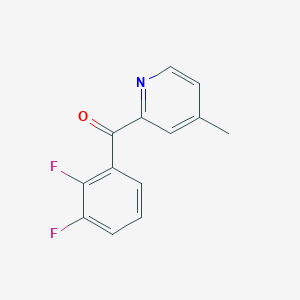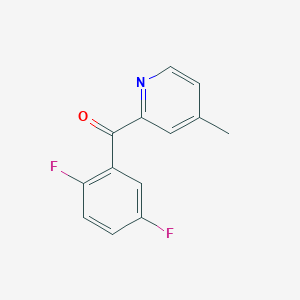![molecular formula C18H12N4O4 B1452617 1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid CAS No. 1092333-06-6](/img/structure/B1452617.png)
1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid
説明
Molecular Structure Analysis
The compound has a molecular formula of C18H12N4O4 and an average mass of 348.312 Da . The IR spectrum shows peaks at 1654 (C=O) and 3201 (NH) . The 1H NMR and 13C NMR spectra provide further details about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular formula of C18H12N4O4 and an average mass of 348.312 Da . The IR spectrum shows peaks at 1654 (C=O) and 3201 (NH) . The 1H NMR and 13C NMR spectra provide further details about the hydrogen and carbon atoms in the molecule .科学的研究の応用
Heparanase Inhibition and Anti-angiogenic Effects
- Compounds similar to 1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid have been identified as inhibitors of the enzyme heparanase. These inhibitors display potent heparanase inhibitory activity and selectivity. Additionally, they demonstrate anti-angiogenic effects, making them potential candidates for therapeutic agents (Courtney et al., 2004).
Antiviral Potential
- Derivatives of this compound have been synthesized and evaluated for their potential anti-HIV and anti-HBV activities (El‐Barbary et al., 2004).
Molecular Structure Characterization
- The detailed molecular structure of similar compounds has been characterized using various spectroscopic methods. This characterization is essential for understanding the molecular interactions and potential applications in various fields (Dioukhane et al., 2021).
Polymer-supported Synthesis
- These compounds are used in the synthesis of 1,2,4-triazoles on polymeric supports. The process involves several steps, including reductive alkylation and acylation, culminating in a cycloaddition reaction to form the desired triazoles (Samanta & Yli-Kauhaluoma, 2005).
Organotin Carboxylates Synthesis
- Organotin carboxylates based on amide carboxylic acids, including derivatives of this compound, have been synthesized. These compounds have various molecular architectures and are characterized by different spectroscopic methods (Xiao et al., 2013).
Herbicidal Activity
- Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group, related to the target compound, have shown good herbicidal activities. These compounds are potential candidates for use in agriculture (Huang et al., 2009).
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
It is known that the reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are being explored .
Biochemical Pathways
It is known that n-isoindoline-1,3-diones heterocycles have diverse chemical reactivity and promising applications .
Pharmacokinetics
It is known that understanding the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives is important for unlocking their potential as therapeutic agents .
Action Environment
It is known that the need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
生化学分析
Biochemical Properties
1,3-Dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, leading to their inhibition or activation, which in turn affects the biochemical pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the production of ATP and other metabolites. Additionally, it can affect the levels of cofactors such as NADH and FADH2, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and effects on cellular function. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial metabolism and energy production.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, where it can influence protein folding and trafficking.
特性
IUPAC Name |
1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4/c23-16-14-6-3-12(18(25)26)7-15(14)17(24)22(16)13-4-1-11(2-5-13)8-21-10-19-9-20-21/h1-7,9-10H,8H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPPSPHYBYRHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



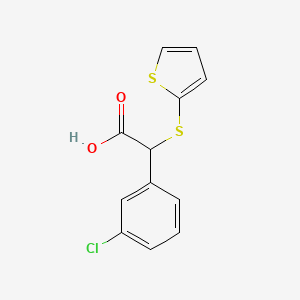
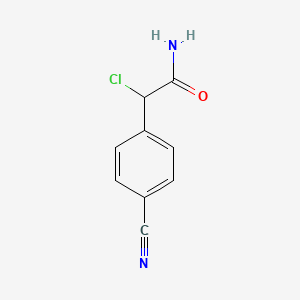

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
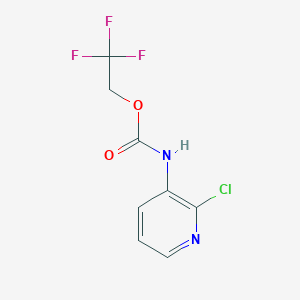
![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)
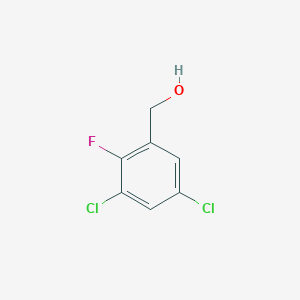
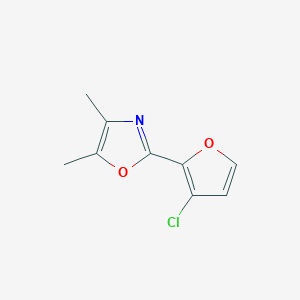
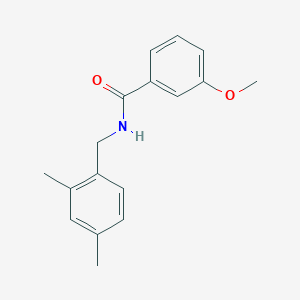
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452549.png)

